2-{[4-(4-FLUORO-2-METHYLBENZENESULFONAMIDO)-1-HYDROXYNAPHTHALEN-2-YL]SULFANYL}ACETIC ACID
Description
2-{[4-(4-FLUORO-2-METHYLBENZENESULFONAMIDO)-1-HYDROXYNAPHTHALEN-2-YL]SULFANYL}ACETIC ACID is an organic compound belonging to the class of benzenesulfonamides. These compounds are characterized by the presence of a sulfonamide group that is S-linked to a benzene ring
Properties
IUPAC Name |
2-[4-[(4-fluoro-2-methylphenyl)sulfonylamino]-1-hydroxynaphthalen-2-yl]sulfanylacetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16FNO5S2/c1-11-8-12(20)6-7-17(11)28(25,26)21-15-9-16(27-10-18(22)23)19(24)14-5-3-2-4-13(14)15/h2-9,21,24H,10H2,1H3,(H,22,23) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSIFHZTUWKBDIH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)F)S(=O)(=O)NC2=CC(=C(C3=CC=CC=C32)O)SCC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16FNO5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[4-(4-FLUORO-2-METHYLBENZENESULFONAMIDO)-1-HYDROXYNAPHTHALEN-2-YL]SULFANYL}ACETIC ACID typically involves multiple steps. One common route includes the sulfonylation of 4-fluoro-2-methylphenylamine with a suitable sulfonyl chloride, followed by the coupling of the resulting sulfonamide with 1-hydroxy-2-naphthylthioacetic acid under basic conditions. The reaction conditions often involve the use of organic solvents such as dichloromethane or tetrahydrofuran, and bases like triethylamine or sodium hydroxide.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure the purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
2-{[4-(4-FLUORO-2-METHYLBENZENESULFONAMIDO)-1-HYDROXYNAPHTHALEN-2-YL]SULFANYL}ACETIC ACID undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonyl group can be replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acetic acid.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.
Substitution: Amines, thiols, dimethylformamide.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, amines, and alcohols, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Chemistry
In chemistry, 2-{[4-(4-FLUORO-2-METHYLBENZENESULFONAMIDO)-1-HYDROXYNAPHTHALEN-2-YL]SULFANYL}ACETIC ACID is used as a building block for the synthesis of more complex molecules. It is also employed in various organic reactions to study reaction mechanisms and develop new synthetic methodologies.
Biology
In biological research, this compound is investigated for its potential as a biochemical probe. It can be used to study enzyme inhibition, protein-ligand interactions, and cellular signaling pathways.
Medicine
In medicine, this compound is explored for its potential therapeutic applications. It may serve as a lead compound for the development of new drugs targeting specific enzymes or receptors involved in disease processes.
Industry
In the industrial sector, this compound is utilized in the production of specialty chemicals, agrochemicals, and pharmaceuticals. Its unique chemical properties make it valuable for various applications, including catalysis and material science.
Mechanism of Action
The mechanism of action of 2-{[4-(4-FLUORO-2-METHYLBENZENESULFONAMIDO)-1-HYDROXYNAPHTHALEN-2-YL]SULFANYL}ACETIC ACID involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with amino acid residues in the active site of enzymes, leading to inhibition or modulation of enzyme activity. Additionally, the compound’s aromatic structure allows it to interact with hydrophobic pockets in proteins, affecting their function and signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- [(4-{[(4-chloro-2-methylphenyl)sulfonyl]amino}-1-hydroxy-2-naphthyl)thio]acetic acid
- [(4-{[(4-bromo-2-methylphenyl)sulfonyl]amino}-1-hydroxy-2-naphthyl)thio]acetic acid
- [(4-{[(4-iodo-2-methylphenyl)sulfonyl]amino}-1-hydroxy-2-naphthyl)thio]acetic acid
Uniqueness
2-{[4-(4-FLUORO-2-METHYLBENZENESULFONAMIDO)-1-HYDROXYNAPHTHALEN-2-YL]SULFANYL}ACETIC ACID is unique due to the presence of the fluoro group, which imparts distinct electronic and steric properties. This fluorine atom can enhance the compound’s stability, lipophilicity, and binding affinity to molecular targets, making it a valuable compound for various applications.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
